3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a fluoromethyl group attached to a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potent synergistic effects against fluconazole-resistant candida albicans .
Mode of Action
It is suggested that similar compounds enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Biochemical Pathways
It is suggested that similar compounds exhibit synergistic activity in combination with fluconazole .
Result of Action
It is suggested that similar compounds can enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide: Known for its synergistic effects against drug-resistant pathogens.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Includes compounds like aporphines and coptisines, which have similar structural features.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both the benzo[d][1,3]dioxole and fluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticonvulsant properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluoromethyl group. Its molecular formula is with a molecular weight of approximately 221.23 g/mol. The structure can be represented as follows:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one. In particular, the compound 6d demonstrated significant efficacy in preventing seizures in animal models. The effective dose (ED50) was reported at 4.3 mg/kg with a therapeutic index (TD50/ED50) of 37.4, indicating a favorable safety profile compared to reference anticonvulsants .
Table 1: Summary of Anticonvulsant Activity of Compound 6d
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index |
---|---|---|---|
6d | 4.3 | 160.9 | 37.4 |
The anticonvulsant mechanism appears to involve the inhibition of voltage-gated sodium channels, specifically Na v1.1, which plays a critical role in neuronal excitability .
Other Biological Activities
In addition to anticonvulsant effects, research indicates potential antibacterial and antifungal activities associated with related pyrrolidine derivatives. The presence of specific functional groups enhances these biological properties, suggesting that structural modifications can lead to improved pharmacological profiles .
The mechanism through which this compound exerts its effects primarily involves modulation of ion channels and neurotransmitter systems. The inhibition of sodium channels reduces neuronal excitability and may provide an avenue for treating epilepsy and other neurological disorders.
Computational Studies
Computational methods such as molecular docking studies have been employed to predict the binding affinities and interactions of this compound with target proteins involved in seizure activity. These studies support the experimental findings by confirming the inhibitory action on Na v1.1 channels .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. The results indicated that modifications at the pyrrolidine core significantly affected both potency and selectivity for sodium channel inhibition.
Case Study Summary:
- Objective: Evaluate the anticonvulsant activity of synthesized derivatives.
- Methods: MES (Maximal Electroshock Seizure) model in mice.
- Results: Compound 6d showed significant protective effects against seizures with high selectivity.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXRYMLMJLMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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